molecular formula C16H17ClN4O4 B14710558 N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide CAS No. 21428-09-1

N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide

Cat. No.: B14710558
CAS No.: 21428-09-1
M. Wt: 364.78 g/mol
InChI Key: YFWIRVURBWFXKW-UHFFFAOYSA-N
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Description

N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a pyrimidine ring substituted with chloro, methyl, and nitrophenoxypropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as chloroacetyl chloride and methylamine, under controlled conditions.

    Substitution Reactions: The chloro and methyl groups are introduced via substitution reactions using reagents like thionyl chloride and methyl iodide.

    Attachment of the Nitrophenoxypropyl Group: The nitrophenoxypropyl group is attached through a nucleophilic substitution reaction involving 4-nitrophenol and 3-chloropropylamine.

    Acetylation: The final step involves acetylation of the pyrimidine ring using acetic anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert nitro groups to amino groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide: Unique due to its specific substitution pattern and functional groups.

    N-{4-Chloro-6-methyl-5-[3-(4-aminophenoxy)propyl]-2-pyrimidinyl}acetamide: Similar structure but with an amino group instead of a nitro group.

    N-{4-Chloro-6-methyl-5-[3-(4-hydroxyphenoxy)propyl]-2-pyrimidinyl}acetamide: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness

This compound is unique due to its specific combination of chloro, methyl, and nitrophenoxypropyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

21428-09-1

Molecular Formula

C16H17ClN4O4

Molecular Weight

364.78 g/mol

IUPAC Name

N-[4-chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]pyrimidin-2-yl]acetamide

InChI

InChI=1S/C16H17ClN4O4/c1-10-14(15(17)20-16(18-10)19-11(2)22)4-3-9-25-13-7-5-12(6-8-13)21(23)24/h5-8H,3-4,9H2,1-2H3,(H,18,19,20,22)

InChI Key

YFWIRVURBWFXKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)NC(=O)C)Cl)CCCOC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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